Hexadecyl acrylate

Description

The exact mass of the compound Hexadecyl acrylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72788. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Hexadecyl acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexadecyl acrylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

hexadecyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19(20)4-2/h4H,2-3,5-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZDUWXKXFAIFOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25986-78-1 | |

| Record name | 2-Propenoic acid, hexadecyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25986-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0065434 | |

| Record name | Hexadecyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Pellets or Large Crystals, Liquid, Other Solid | |

| Record name | 2-Propenoic acid, hexadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

13402-02-3 | |

| Record name | Hexadecyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13402-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, hexadecyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013402023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecyl acrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72788 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, hexadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexadecyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.160 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Hexadecyl Acrylate from Acrylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of hexadecyl acrylate, a valuable monomer in various industrial and research applications, from acrylic acid and hexadecanol. The primary synthesis route is direct esterification, a reversible reaction often catalyzed by an acid.[1][2] This document provides a comprehensive overview of the methodologies, including both conventional and microwave-assisted approaches, detailed experimental protocols, and a summary of key quantitative data.

Overview of Synthesis Methodologies

The synthesis of hexadecyl acrylate is most commonly achieved through the direct esterification of acrylic acid with hexadecyl alcohol (also known as cetyl alcohol).[2] This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (PTSA), to drive the equilibrium towards the formation of the ester.[2] To prevent the polymerization of the acrylate monomer during synthesis, a polymerization inhibitor like hydroquinone is commonly added to the reaction mixture.[1][2]

Alternative methods include transesterification from methyl acrylate with hexadecanol.[1] However, direct esterification remains a prevalent and effective approach. Recent advancements have demonstrated the use of microwave assistance to significantly accelerate the reaction rate and improve yields.[2][3][4]

Experimental Protocols

This section outlines detailed experimental protocols for the synthesis of hexadecyl acrylate via conventional heating and microwave-assisted methods.

Conventional Synthesis via Direct Esterification

This protocol is a composite of standard laboratory procedures for direct esterification.

Materials:

-

Hexadecanol

-

Acrylic Acid

-

p-Toluenesulfonic acid (catalyst)[1]

-

Hydroquinone (inhibitor)[1]

-

Xylene (solvent and azeotropic agent)[1]

-

5% Sodium hydroxide (NaOH) solution[1]

-

Deionized water

-

Anhydrous potassium carbonate (K₂CO₃) or anhydrous sodium sulfate (Na₂SO₄) (drying agent)[1]

Equipment:

-

250 mL or 500 mL three-necked flask[1]

-

Reflux condenser[1]

-

Stirrer (magnetic or mechanical)[1]

-

Thermometer[1]

-

Separatory funnel[1]

-

Heating mantle or oil bath

-

Vacuum distillation apparatus[1]

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and reflux condenser with a Dean-Stark trap (or a simple separatory funnel setup to collect water), add hexadecanol, xylene, p-toluenesulfonic acid, and hydroquinone.[1]

-

Dissolution: Heat the mixture to 60°C while stirring until all the hexadecanol has completely dissolved.[1]

-

Addition of Acrylic Acid: Slowly add acrylic acid to the reaction mixture.[1]

-

Reaction: Increase the temperature to initiate reflux. The water produced during the esterification will be collected in the Dean-Stark trap. The reaction is considered complete when the amount of water collected approaches the theoretical yield.[1]

-

Quenching and Work-up:

-

Cool the reaction mixture to room temperature.[1]

-

Transfer the mixture to a separatory funnel and wash with a 5% NaOH solution to neutralize the acidic catalyst and remove the inhibitor. Repeat the washing until the aqueous layer is colorless.[1]

-

Wash the organic layer with deionized water until the washings are neutral.[1]

-

-

Drying and Isolation:

Microwave-Assisted Synthesis

This method offers a significant reduction in reaction time and an increase in yield.[3][4]

Materials:

-

Hexadecanol

-

Acrylic Acid

-

p-Toluenesulfonic acid (catalyst)[3]

-

Hydroquinone (inhibitor)[1]

-

0.1 mol/L Sodium hydroxide (NaOH) solution[1]

-

Deionized water

Equipment:

-

250 mL microwave reaction vessel with a stirrer, condenser, and oil-water separator[1]

-

Microwave reactor

Procedure:

-

Reaction Setup: In the microwave reaction vessel, sequentially add acrylic acid, hexadecanol, p-toluenesulfonic acid, and hydroquinone.[1]

-

Microwave Irradiation: Place the vessel in the microwave reactor and carry out the esterification under the desired microwave power and for the specified irradiation time.[1]

-

Work-up:

-

Drying and Isolation:

Quantitative Data

The following tables summarize the quantitative data from various synthesis methods for hexadecyl acrylate.

Table 1: Reaction Conditions and Yields for Hexadecyl Acrylate Synthesis

| Synthesis Method | Molar Ratio (Acrylic Acid:Hexadecanol) | Catalyst (wt%) | Inhibitor (wt%) | Temperature (°C) | Time | Yield (%) | Reference |

| Conventional | - | p-Toluenesulfonic acid (amount not specified) | Hydroquinone (amount not specified) | Reflux | Several hours | >95% | [2] |

| Microwave-Assisted | 1.3:1.0 | p-Toluenesulfonic acid (0.7%) | - | - | 15 min | 97.5% | [2][3][4] |

Note: "-" indicates that the specific value was not provided in the cited source.

Table 2: Optimal Conditions for Microwave-Assisted Synthesis

| Parameter | Optimal Value | Reference |

| Microwave Power | 260 W | [3][4] |

| Irradiation Time | 15 min | [3][4] |

| Molar Ratio (Acrylic Acid:Hexadecanol) | 1.3:1.0 | [3][4] |

| Catalyst Dosage (p-Toluenesulfonic acid) | 0.7% | [3][4] |

Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow for the synthesis of hexadecyl acrylate.

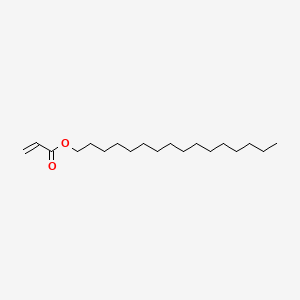

Caption: Chemical reaction scheme for the synthesis of hexadecyl acrylate.

Caption: General experimental workflow for hexadecyl acrylate synthesis.

References

A Comprehensive Technical Guide to Hexadecyl Acrylate (CAS No. 13402-02-3)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecyl acrylate, identified by the CAS number 13402-02-3, is an important organic compound classified as an acrylate ester.[1] It is the ester of acrylic acid and hexadecanol (cetyl alcohol).[2][3] The molecule's structure is distinguished by two key features: a reactive acrylate functional group that readily undergoes polymerization and a long, 16-carbon hydrophobic alkyl chain (hexadecyl group).[1][2] This unique bifunctional nature makes hexadecyl acrylate a versatile monomer and a valuable intermediate in modern organic synthesis.[2] Its incorporation into polymers imparts specific properties such as hydrophobicity, flexibility, and modified surface tension, leading to a wide array of applications in coatings, adhesives, specialty plastics, and personal care products.[1][2][4]

Chemical and Physical Properties

Hexadecyl acrylate typically appears as a colorless to light yellow transparent liquid or a waxy solid, depending on the ambient temperature.[1][4][5] It is soluble in organic solvents but has very limited solubility in water due to its long, nonpolar alkyl tail.[1]

| Property | Value | Source(s) |

| CAS Number | 13402-02-3 | [6] |

| Molecular Formula | C₁₉H₃₆O₂ | [6][7] |

| Molecular Weight | 296.49 g/mol | [6][7] |

| Appearance | White or Colorless to Light Yellow Powder, Lump, or Clear Liquid | [1][5] |

| Melting Point | 24 °C | [5][6][7] |

| Boiling Point | 170 °C at 15 mmHg | [5][6][7] |

| Density | 0.87 g/cm³ | [5][6] |

| Flash Point | 178 °C | [5][6][7] |

| Water Solubility | 1.194 µg/L at 25 °C | [5][6] |

| Vapor Pressure | 1.1 x 10⁻⁵ mmHg at 25 °C | [6] |

| Refractive Index | 1.4480 - 1.4520 | [5][6][7] |

Synthesis and Manufacturing

The primary industrial synthesis of hexadecyl acrylate is achieved through the esterification of acrylic acid with hexadecyl alcohol.[3] This is a reversible equilibrium reaction that is driven toward the product by removing the water byproduct.[4]

Synthesis Methods

-

Direct Esterification: This is the most common method, involving the reaction of acrylic acid and hexadecanol in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA) and a polymerization inhibitor such as hydroquinone.[3][4] The reaction is often performed in a solvent like toluene or xylene to facilitate the azeotropic removal of water.[3][4]

-

Transesterification: An alternative route involves the reaction of methyl acrylate with hexadecanol.[4]

-

Microwave-Assisted Synthesis: Modern techniques utilizing microwave irradiation have been shown to significantly enhance the reaction rate.[3] One study achieved a 97.5% yield in just 15 minutes, a 16-fold rate increase compared to conventional heating methods.[3]

Experimental Protocol: Direct Esterification

This protocol is a generalized procedure based on common laboratory synthesis methods.[3][4]

-

Apparatus Setup: Assemble a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a Dean-Stark trap connected to a reflux condenser.

-

Charging Reactants: To the flask, add a defined molar amount of hexadecanol, a solvent (e.g., xylene), a catalyst (e.g., p-toluenesulfonic acid, 0.7% of total reactant weight), and a polymerization inhibitor (e.g., hydroquinone).[3][4]

-

Dissolution: Begin stirring and heat the mixture to 60 °C until the hexadecanol has completely dissolved.[4]

-

Addition of Acrylic Acid: Add acrylic acid to the flask. A typical molar ratio of acrylic acid to hexadecanol is 1.3:1.0.[3]

-

Reaction: Increase the temperature to initiate reflux. The water produced during the esterification will be collected in the Dean-Stark trap. The reaction is considered complete when the amount of collected water approaches the theoretical yield.[4]

-

Quenching and Purification:

-

Cool the reaction mixture.

-

Pour the mixture into a distillation flask and remove the bulk of the solvent and unreacted acrylic acid via vacuum distillation.[4]

-

Wash the resulting crude ester with hot water until the washings are neutral.[4]

-

Cool the product, which will solidify, and filter it.

-

Dry the waxy solid product under a vacuum at 40 °C until a constant weight is achieved.[4]

-

For higher purity, the product can be further purified by vacuum distillation, collecting the fraction at 148-150 °C under a pressure of 20 Pa.[4]

-

Polymerization

Hexadecyl acrylate is primarily used as a monomer in the synthesis of polymers and copolymers.[1][8] The polymerization occurs via the acrylate functional group, typically through a free-radical mechanism.[1][9]

The resulting polymers, such as poly(hexadecyl acrylate) (PHDA), possess a flexible backbone with long, hydrophobic side chains. These side chains influence the polymer's physical properties, such as its melting point, solubility, and surface energy. Copolymers can be created with various other monomers, including styrene, maleic anhydride, and glycidyl methacrylate (GMA), to tailor the final material's properties for specific applications.[4][10]

Experimental Protocol: Free-Radical Polymerization

This protocol describes a typical solution polymerization of hexadecyl acrylate.[10][11]

-

Reactant Preparation: Dissolve the hexadecyl acrylate monomer in a suitable solvent, such as toluene, within a three-necked round-bottom flask.[10][11] If preparing a copolymer, add the comonomer at the desired molar ratio.[11]

-

Inert Atmosphere: Equip the flask with a condenser, a magnetic stirrer, and a nitrogen gas inlet. Bubble nitrogen through the solution for 10-15 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.[10][11]

-

Initiator Addition: Add a free-radical initiator, such as 2,2′-azobisisobutyronitrile (AIBN), typically at 1-2% of the total monomer weight.[10][11]

-

Polymerization Reaction: Heat the reaction mixture to a constant temperature (e.g., 70 °C) under a continuous nitrogen atmosphere with constant stirring.[10][11] Allow the reaction to proceed for a specified time (e.g., 5 hours).[11]

-

Termination & Isolation: To stop the reaction, cool the flask and pour the viscous polymer solution into a large volume of a non-solvent (e.g., methanol) to precipitate the polymer.[11]

-

Purification: Filter the precipitated polymer and wash it with additional non-solvent to remove any unreacted monomer and initiator.

-

Drying: Dry the purified polymer in a vacuum oven until a constant weight is achieved.

Applications in Research and Development

The distinct properties imparted by the hexadecyl chain make this monomer highly useful across several industries.

-

Polymers, Coatings, and Adhesives: As a monomer, it is used to create specialized polymers.[2] Its long alkyl chain provides hydrophobicity, making it ideal for producing water-repellent coatings, paints, and sealants.[1][8] It also enhances flexibility and adhesion in various formulations.[1]

-

Cosmetics and Personal Care: In cosmetic formulations, hexadecyl acrylate functions as an emollient and skin-conditioning agent.[8] It improves the texture and spreadability of creams and lotions and forms a protective, moisturizing layer on the skin.[8]

-

Lubricant Additives: Copolymers containing long-chain acrylates like hexadecyl acrylate are used as additives in lubricating oils.[12] They act as pour point depressants (PPDs), improving the oil's fluidity at low temperatures, and as viscosity index (VI) improvers.[12]

-

Phase Change Materials (PCMs): Poly(hexadecyl acrylate) (PHDA) is researched for use in solid-solid phase change materials.[9] These materials can store and release large amounts of thermal energy, and one study showed PHDA immobilized on cellulose nanocrystals had a high melting enthalpy of 139.7 J/g and excellent thermal reliability.[9]

-

Other Industrial Uses: It serves as an intermediate in the synthesis of surfactants and is used in the manufacturing of specialty plastics and photosensitive chemicals.[2][4][13]

Safety and Handling

Hexadecyl acrylate is considered hazardous and requires careful handling in a laboratory or industrial setting.[14][15] It is classified as a skin and eye irritant and may cause respiratory irritation.[15][16]

| Hazard Class | GHS Code | Description | Source(s) |

| Skin Irritation | H315 | Causes skin irritation | [15][16] |

| Eye Irritation | H319 | Causes serious eye irritation | [15][16] |

| Respiratory Irritation | H335 | May cause respiratory irritation | [15] |

| Aquatic Hazard | H411 | Toxic to aquatic life with long lasting effects | [15] |

Handling and Personal Protective Equipment (PPE)

-

Ventilation: Handle only in a well-ventilated area or outdoors.[15][17] Facilities should be equipped with an eyewash fountain and local exhaust ventilation.[16]

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[16][17]

-

Skin Protection: Wear chemical-impermeable gloves (inspected prior to use) and impervious protective clothing.[16][17]

-

Respiratory Protection: If exposure limits are exceeded or irritation occurs, use a full-face respirator approved by NIOSH/MSHA.[14][17]

-

General Hygiene: Avoid breathing vapors or dust.[17] Wash hands thoroughly after handling and before eating or drinking.[16] Contaminated clothing should be removed and washed before reuse.[15]

Storage

Store in a cool, dry, well-ventilated place in tightly closed containers.[14][15][16] Keep away from sources of ignition and direct sunlight.[14][17] The material is often supplied with an inhibitor like MEHQ (monomethyl ether of hydroquinone) to prevent spontaneous polymerization.[6][7]

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[15][16]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[16]

-

Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[15][16]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[16]

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. Hexadecyl acrylate | 13402-02-3 | Benchchem [benchchem.com]

- 4. Page loading... [guidechem.com]

- 5. chembk.com [chembk.com]

- 6. Cas 13402-02-3,HEXADECYL ACRYLATE | lookchem [lookchem.com]

- 7. jnfuturechemical.com [jnfuturechemical.com]

- 8. China Hexadecyl Acrylate丨CAS 13402-02-3 Manufacturers Suppliers Factory - Custom Service [leapchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. tandfonline.com [tandfonline.com]

- 11. iosrjournals.org [iosrjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. 2-Propenoic acid, hexadecyl ester | C19H36O2 | CID 83410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. Page loading... [wap.guidechem.com]

- 16. aksci.com [aksci.com]

- 17. echemi.com [echemi.com]

"physical and chemical properties of cetyl acrylate"

An In-depth Technical Guide to the Physical and Chemical Properties of Cetyl Acrylate

Introduction

Cetyl acrylate, also known as hexadecyl acrylate, is an ester of acrylic acid and cetyl alcohol.[1][2][3] As a long-chain acrylate monomer, it is utilized in the synthesis of polymers for various applications, including coatings, adhesives, and as a component in drug delivery systems. Its long alkyl chain imparts unique properties such as hydrophobicity and a waxy nature to the resulting polymers. This guide provides a comprehensive overview of the core physical and chemical properties of cetyl acrylate, detailed experimental protocols for their determination, and a discussion of its chemical behavior, tailored for researchers, scientists, and professionals in drug development.

Identification and Nomenclature

-

Synonyms: Cetyl acrylate, Palmityl acrylate, Acrylic acid hexadecyl ester, 2-Propenoic acid hexadecyl ester[1][2][3]

Physical Properties

The physical characteristics of cetyl acrylate are summarized in the table below. These properties are crucial for handling, processing, and formulation development.

Table 1: Summary of Physical Properties

| Property | Value | Units | Conditions | Reference(s) |

| Appearance | White or colorless to light yellow powder, lump, or clear liquid | - | Room Temperature | [4][7] |

| Melting Point | 24 | °C | - | [2][4][6][7] |

| Boiling Point | 170 | °C | at 15 mmHg | [2][4][7] |

| ~370.5 | °C | at 760 mmHg (estimated) | [1][5][6] | |

| Density | 0.87 | g/cm³ | - | [2][4][6][7] |

| Refractive Index | 1.4480 - 1.4520 | - | - | [2][4][7] |

| Flash Point | 139.6 - 178 | °C | Tag Closed Cup (TCC) | [1][4][5][6][7] |

| Vapor Pressure | 0.006 | Pa | at 25 °C | [2][4][7] |

| Water Solubility | 1.194 - 1.574 | µg/L | at 25 °C (estimated) | [1][4][5] |

| LogP (o/w) | 8.09 - 8.431 | - | at 25 °C (estimated) | [1][4][5][7] |

| Assay | 95.00 to 100.00 | % | - | [1][5] |

Chemical Properties and Reactivity

Polymerization

The most significant chemical property of cetyl acrylate is its ability to undergo polymerization. The acrylate functional group contains a carbon-carbon double bond that can readily react with free radicals or other initiators to form long polymer chains.[8] This reaction is highly exothermic and can be rapid.[8]

-

Inhibition: To prevent spontaneous polymerization during storage and transport, cetyl acrylate is typically supplied with an inhibitor, such as hydroquinone monomethyl ether (MEHQ).[2][3][4] For the inhibitor to be effective, the presence of dissolved oxygen is often required.[8] The inhibitor can be depleted over time, especially at elevated temperatures.[8]

-

Reactivity: The monomer is a strong reactant and can be allergenic and an irritant in its unpolymerized state.[9] Once polymerized, the material is relatively inert.[9]

Chemical Stability

Cetyl acrylate should be stored under recommended conditions to maintain its stability. It is sensitive to heat, light, and contamination, which can trigger premature polymerization.[8]

Solubility

Due to its long alkyl chain, cetyl acrylate is non-polar. It has very low solubility in water but is expected to be soluble in non-polar organic solvents like hydrocarbons and chlorinated solvents.[10] The solubility of acrylic monomers is influenced by the chemical structure of the monomer and the nature of the solvent.[10]

Safety and Hazards

Cetyl acrylate is classified as irritating to the eyes, respiratory system, and skin.[4][11] Appropriate personal protective equipment, such as gloves, safety glasses, and suitable clothing, should be worn when handling this chemical.[4][11]

Experimental Protocols

Detailed methodologies for determining key physical and chemical properties are outlined below.

Purity Determination by Gas Chromatography (GC)

This protocol is based on the general principles outlined in ASTM D3362 for acrylate esters.[12]

-

Objective: To determine the purity of cetyl acrylate and identify impurities such as residual alcohols or other esters.[12]

-

Principle: A sample is vaporized and introduced into a gas chromatographic column. Components are separated based on their boiling points and interaction with the stationary phase. A flame ionization detector (FID) is commonly used for detection.[12][13]

-

Instrumentation:

-

Procedure:

-

Standard Preparation: Prepare a standard solution of high-purity cetyl acrylate in a suitable solvent (e.g., methanol or dichloromethane).[14][15]

-

Sample Preparation: Dissolve a precisely weighed amount of the cetyl acrylate sample in the chosen solvent.

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.[16]

-

Chromatographic Conditions:

-

Injector Temperature: Typically set high enough to ensure rapid vaporization (e.g., 180-200 °C).[13][16]

-

Oven Temperature Program: An initial low temperature held for a few minutes, followed by a ramp up to a higher temperature to elute all components (e.g., start at 35-45 °C, hold for 4 min, ramp at 10-15 °C/min to 270 °C).[14][16]

-

Detector Temperature: Set higher than the final oven temperature to prevent condensation (e.g., 275 °C).[13]

-

-

Data Analysis: Identify the cetyl acrylate peak based on its retention time compared to the standard. Calculate the area percent of each peak. The purity is determined by normalizing the peak areas, taking into account response factors if necessary.[12]

-

Kinematic Viscosity Measurement

This protocol follows the principles of ASTM D445.[17][18][19]

-

Objective: To measure the kinematic viscosity, which is the resistance to flow under gravity.[17]

-

Principle: The time is measured for a fixed volume of the liquid to flow through a calibrated glass capillary viscometer at a precisely controlled temperature.[17][18][20]

-

Instrumentation:

-

Procedure:

-

Melt the cetyl acrylate sample if it is solid at room temperature by gently warming it above its melting point (24 °C).

-

Select a viscometer where the flow time will be within the recommended range (typically not less than 200 seconds).

-

Charge the viscometer with the liquid sample.

-

Place the viscometer in the constant temperature bath and allow it to equilibrate for at least 30 minutes.[18]

-

Using suction, draw the liquid level up past the upper timing mark.

-

Measure the time it takes for the liquid meniscus to pass from the upper to the lower timing mark.

-

Repeat the measurement to ensure repeatability.

-

Calculation: Multiply the measured flow time by the viscometer's calibration constant to obtain the kinematic viscosity.[17]

-

Refractive Index Measurement

This protocol is based on the general principles of refractometry.[21][22][23]

-

Objective: To measure the refractive index, a fundamental physical property related to the composition of the substance.[22]

-

Principle: A refractometer measures the extent to which light is bent (refracted) when it passes from air into the liquid sample. This is typically done using the principle of total internal reflection and the critical angle.[21][23]

-

Instrumentation:

-

Procedure:

-

Calibrate the refractometer using a standard with a known refractive index (e.g., distilled water).

-

Ensure the prism of the refractometer is clean and dry.

-

Apply a small amount of the liquid cetyl acrylate sample (melted if necessary) to the prism.

-

Allow the sample to reach thermal equilibrium with the instrument. Refractive index is highly dependent on temperature.[23]

-

Take the reading from the instrument's scale or digital display. Modern digital refractometers perform this measurement automatically.[23]

-

Visualizations

Experimental Workflow for Physical Property Determination

Caption: Workflow for determining key physical properties of cetyl acrylate.

Logical Relationship in Acrylate Chemistry

References

- 1. cetyl acrylate [flavscents.com]

- 2. 13402-02-3 CAS MSDS (HEXADECYL ACRYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 2-Propenoic acid, hexadecyl ester | C19H36O2 | CID 83410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. cetyl acrylate, 13402-02-3 [thegoodscentscompany.com]

- 6. guidechem.com [guidechem.com]

- 7. HEXADECYL ACRYLATE | 13402-02-3 [chemicalbook.com]

- 8. Acrylates and Acrylic Acids | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. dermnetnz.org [dermnetnz.org]

- 10. uychem.com [uychem.com]

- 11. chembk.com [chembk.com]

- 12. kelid1.ir [kelid1.ir]

- 13. CN102175799B - Method for testing contents of residual monomers in acrylate pressure sensitive adhesive by virtue of gas chromatography - Google Patents [patents.google.com]

- 14. CN115902008A - Method for testing residual monomers in polyacrylate pressure-sensitive adhesive - Google Patents [patents.google.com]

- 15. brjac.com.br [brjac.com.br]

- 16. glsciences.com [glsciences.com]

- 17. ASTM D445 - eralytics [eralytics.com]

- 18. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]

- 19. eurolab.net [eurolab.net]

- 20. ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity) [store.astm.org]

- 21. rudolphresearch.com [rudolphresearch.com]

- 22. Measuring the Refractive Index of Liquid at a Defined Wavelength : 5 Steps (with Pictures) - Instructables [instructables.com]

- 23. mt.com [mt.com]

"solubility of hexadecyl acrylate in organic solvents"

An In-Depth Technical Guide to the Solubility of Hexadecyl Acrylate in Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecyl acrylate (HDA), also known as cetyl acrylate, is a long-chain acrylate ester with the chemical formula C19H36O2. Its structure, featuring a lengthy hydrophobic hexadecyl chain and a reactive acrylate group, imparts unique properties that make it a valuable monomer in the synthesis of polymers for a variety of applications, including coatings, adhesives, and as a component in drug delivery systems. A thorough understanding of its solubility in organic solvents is critical for its effective use in these fields, enabling proper handling, formulation, and reaction condition optimization. This guide provides a comprehensive overview of the solubility characteristics of hexadecyl acrylate, methods for its determination, and a detailed experimental protocol.

Physicochemical Properties of Hexadecyl Acrylate

A summary of the key physicochemical properties of hexadecyl acrylate is presented below. These properties, particularly its low polarity, are strong indicators of its solubility behavior.

| Property | Value | Reference |

| CAS Number | 13402-02-3 | [1][2] |

| Molecular Formula | C19H36O2 | [1][3] |

| Molecular Weight | 296.49 g/mol | [1][3] |

| Appearance | White or colorless to light yellow powder, lump, or clear liquid | [2][3] |

| Melting Point | 24 °C | [1][3] |

| Boiling Point | 170 °C at 15 mmHg | [1][3] |

| Density | 0.87 g/cm³ | [1][3] |

| Water Solubility | 1.194 µg/L at 25 °C (Extremely low) | [1][2][3] |

Solubility in Organic Solvents

Quantitative data for the solubility of hexadecyl acrylate in specific organic solvents is not widely published in readily accessible literature. However, based on its chemical structure and the principle of "like dissolves like," a qualitative assessment of its solubility can be made.[4]

The long, non-polar C16 alkyl chain dominates the molecule's character, making it highly lipophilic and hydrophobic.[5] Consequently, hexadecyl acrylate is expected to be readily soluble in non-polar and weakly polar organic solvents. Its solubility is anticipated to decrease as the polarity of the solvent increases.

Table of Expected Qualitative Solubility:

| Solvent Class | Examples | Expected Solubility | Rationale |

| Non-Polar Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | High | The non-polar nature of these solvents closely matches the long alkyl chain of hexadecyl acrylate. |

| Non-Polar Aromatic Hydrocarbons | Toluene, Benzene, Xylene | High | Similar to aliphatic hydrocarbons, these solvents are non-polar and can effectively solvate the hexadecyl chain. |

| Chlorinated Solvents | Dichloromethane, Chloroform | High | These solvents have the ability to dissolve a wide range of organic compounds, including those with significant non-polar character. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Ethers are relatively low in polarity and are good solvents for many organic molecules. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate | While more polar than hydrocarbons, ketones are often effective solvents for larger organic molecules. |

| Esters | Ethyl acetate, Butyl acetate | Moderate | The ester functionality may provide some favorable interaction, but the overall polarity is a key factor. |

| Alcohols | Ethanol, Methanol, Isopropanol | Low to Moderate | The polarity of the hydroxyl group in alcohols makes them less ideal solvents for the highly non-polar hexadecyl acrylate. Solubility is expected to be lower in shorter-chain alcohols. |

| Highly Polar Aprotic Solvents | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | Very Low | The high polarity of these solvents makes them poor solvents for non-polar compounds like hexadecyl acrylate. |

Experimental Protocol for Solubility Determination

The following is a detailed gravimetric method for determining the quantitative solubility of hexadecyl acrylate in a given organic solvent at a specific temperature.

4.1 Materials and Equipment

-

Hexadecyl acrylate (analytical grade)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or water bath

-

Vials with sealed caps (e.g., 20 mL scintillation vials)

-

Micropipettes

-

Glass syringes and filters (0.45 µm pore size, solvent-compatible)

-

Beakers and evaporating dishes

-

Vacuum oven or desiccator

4.2 Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of hexadecyl acrylate.

4.3 Step-by-Step Procedure

-

Preparation: Tare a clean, dry vial on the analytical balance. Add a known mass of the selected organic solvent to the vial (e.g., 10.00 g).

-

Addition of Solute: Add an excess amount of hexadecyl acrylate to the solvent in the vial. "Excess" means adding enough solid so that a visible amount remains undissolved after the equilibration period. This ensures that the solution is saturated.

-

Equilibration: Seal the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient time (e.g., 24-48 hours) with constant agitation to ensure saturation is reached.

-

Sampling: After equilibration, stop the agitation and allow the undissolved solid to settle. Carefully draw a known volume of the clear supernatant (the saturated solution) into a pre-weighed, airtight syringe fitted with a 0.45 µm filter. The filter removes any undissolved microcrystals.

-

Weighing the Sample: Dispense the contents of the syringe into a pre-weighed beaker or evaporating dish and record the total mass of the solution.

-

Solvent Evaporation: Place the beaker or evaporating dish in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of hexadecyl acrylate to evaporate the solvent completely. Alternatively, use a desiccator.

-

Weighing the Residue: Once the solvent has been completely removed, weigh the beaker or evaporating dish containing the solid residue of hexadecyl acrylate.

-

Calculation: The solubility can be calculated as follows:

-

Mass of solvent in the sample = (Mass of solution) - (Mass of HDA residue)

-

Solubility ( g/100 g solvent) = [(Mass of HDA residue) / (Mass of solvent in the sample)] x 100

-

4.4 Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheets (SDS) for hexadecyl acrylate and all solvents used.

Logical Relationship for Solubility Prediction

The solubility of a long-chain acrylate like hexadecyl acrylate is governed by a logical relationship between its molecular structure and the properties of the solvent. This can be visualized as follows:

Caption: Factors influencing the solubility of hexadecyl acrylate in organic solvents.

Conclusion

While specific quantitative solubility data for hexadecyl acrylate in various organic solvents is not extensively documented in public literature, a strong qualitative understanding can be derived from its molecular structure. Its pronounced non-polar character, owing to the long hexadecyl chain, dictates its high solubility in non-polar and weakly polar organic solvents and poor solubility in polar solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable method for their determination. This understanding is fundamental for researchers and professionals in optimizing formulations and reaction conditions involving this versatile monomer.

References

"hexadecyl acrylate molecular weight and formula"

An In-depth Technical Guide to Hexadecyl Acrylate: Properties, Synthesis, and Applications

Hexadecyl acrylate, also known as cetyl acrylate, is a long-chain alkyl acrylate monomer of significant interest in polymer science and materials development.[1] Its chemical structure, featuring a reactive acrylate group and a long, 16-carbon hydrophobic alkyl chain, imparts unique properties to the polymers derived from it.[2] This guide provides a comprehensive overview of its molecular characteristics, synthesis protocols, polymerization, and potential applications relevant to researchers, particularly in the field of drug development.

Core Molecular and Physical Properties

Hexadecyl acrylate is formally the ester of acrylic acid and hexadecanol (cetyl alcohol).[2] Its key properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₉H₃₆O₂[3][4][5][6] |

| Molecular Weight | 296.49 g/mol [4][6] / 296.50 g/mol [3][7] |

| CAS Number | 13402-02-3[2][3] |

| Appearance | White or colorless to light yellow powder, lump, or clear liquid[4][5] |

| Melting Point | 24 °C[5][8] |

| Boiling Point | 170 °C at 15 mm Hg[5][8] |

| Density | 0.87 g/cm³[5][8] |

| Flash Point | 178 °C[4][5] |

| Refractive Index | 1.4480 - 1.4520[4][5] |

| Water Solubility | 1.194 μg/L at 25 °C[4][5] |

Synthesis of Hexadecyl Acrylate

The primary method for synthesizing hexadecyl acrylate is through the esterification of acrylic acid with hexadecyl alcohol.[1] This reversible reaction is typically catalyzed by an acid to drive the formation of the ester.[1][9]

Experimental Protocol: Microwave-Assisted Direct Melting Esterification

This method provides a rapid and high-yield synthesis route.[1]

Materials:

-

Hexadecyl alcohol (Cetyl alcohol)

-

Acrylic acid

-

p-Toluenesulfonic acid (PTSA) catalyst

-

Hydroquinone (inhibitor to prevent premature polymerization)[9]

-

Xylene (optional, as a solvent and for azeotropic removal of water)[9]

-

5% Sodium hydroxide (NaOH) solution

-

Anhydrous potassium carbonate (K₂CO₃) or similar drying agent[9]

Procedure:

-

Reactant Preparation: In a suitable reaction vessel, combine hexadecyl alcohol and acrylic acid. One study identified an optimal molar ratio of acrylic acid to hexadecyl alcohol as 1.3:1.0.[1]

-

Catalyst and Inhibitor Addition: Add the p-toluenesulfonic acid catalyst (e.g., 0.7% of the total reactant weight) and a small amount of hydroquinone inhibitor.[1][9]

-

Microwave Irradiation: Place the mixture in a microwave reactor. Irradiate at a power of 260 W for 15 minutes.[1] This method has been shown to achieve a yield of up to 97.5%.[1]

-

Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Wash the crude product with a 5% NaOH solution to neutralize the acidic catalyst and remove the inhibitor.[9]

-

Washing and Drying: Wash the product with deionized water until the aqueous layer is neutral. Dry the organic layer over anhydrous K₂CO₃ for 12 hours.[9]

-

Purification: For high-purity product, the crude hexadecyl acrylate can be purified by vacuum distillation. The fraction is collected at a pressure of 20 Pa and a temperature of 148-150 °C, resulting in a high-purity waxy solid.[9]

Polymerization and Applications

Hexadecyl acrylate readily undergoes free-radical polymerization to form homopolymers—poly(hexadecyl acrylate) (PHDA)—and can be copolymerized with other monomers like styrene or maleic anhydride.[1][9][10] The long hexadecyl side chain imparts distinct characteristics to the resulting polymers, such as flexibility, hydrophobicity, and softness, in contrast to the harder polymers derived from short-chain acrylates.[1][10]

References

- 1. Hexadecyl acrylate | 13402-02-3 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Hexadecyl Acrylate - CAS - 13402-02-3 | Axios Research [axios-research.com]

- 4. HEXADECYL ACRYLATE | 13402-02-3 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. 13402-02-3 CAS MSDS (HEXADECYL ACRYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. cymitquimica.com [cymitquimica.com]

- 8. HEXADECYL ACRYLATE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. guidechem.com [guidechem.com]

- 10. cymitquimica.com [cymitquimica.com]

Hexadecyl Acrylate: A Comprehensive Health and Safety Guide for Researchers

Introduction

Hexadecyl acrylate (CAS No. 13402-02-3), also known as cetyl acrylate, is a long-chain acrylate ester utilized in the synthesis of various polymers. Its applications in research and drug development necessitate a thorough understanding of its health and safety profile. This technical guide provides an in-depth overview of the known hazards, safe handling procedures, and emergency responses associated with hexadecyl acrylate, specifically tailored for laboratory and research professionals. All quantitative data is summarized for clarity, and key procedural workflows are visualized.

Hazard Identification and Classification

Hexadecyl acrylate is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact.[1] Ingestion is a less common route in a laboratory setting but should not be disregarded.

GHS Classification:

-

Skin Sensitization: May cause an allergic skin reaction.[4]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[5]

-

Hazardous to the Aquatic Environment (Long-term): Toxic to aquatic life with long-lasting effects.[5]

Toxicological Data

Quantitative toxicological data for hexadecyl acrylate is limited in publicly available literature. The following tables summarize the available information.

Table 1: Acute Toxicity Data

| Endpoint | Value | Species | Reference |

| Oral LD50 | No data available | - | [1][6] |

| Dermal LD50 | No data available | - | [1][6] |

| Inhalation LC50 | No data available | - | [1][6] |

Table 2: Ecotoxicity Data

| Endpoint | Value | Species | Reference |

| 96h LL50 (Fish) | 2.9 mg/L | Rainbow trout | [6] |

| 48h EL50 (Daphnia magna) | 6.7 mg/L | - | [6] |

| 72h EL50 (Algae - growth rate) | 11 mg/L | Selenastrum capricornutum | [6] |

| 72h EL50 (Algae - biomass) | 5.2 mg/L | Selenastrum capricornutum | [6] |

Health Effects and First Aid

Exposure to hexadecyl acrylate can lead to a range of health effects, primarily related to its irritant and sensitizing properties.

Routes of Exposure and Symptoms

-

Inhalation: May cause respiratory irritation.[5] Symptoms can include coughing, shortness of breath, and irritation of the nose and throat.

-

Skin Contact: Causes skin irritation, which can manifest as redness, itching, and pain.[1] Prolonged or repeated contact may lead to allergic contact dermatitis, a delayed-type hypersensitivity reaction.[4][7]

-

Eye Contact: Causes serious eye irritation, characterized by redness, watering, and pain.[1]

-

Ingestion: While not a primary route of occupational exposure, ingestion may cause gastrointestinal irritation.[8]

First Aid Measures

Immediate and appropriate first aid is crucial in mitigating the effects of exposure.

Table 3: First Aid Procedures for Hexadecyl Acrylate Exposure

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.[1][2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |

The following diagram illustrates the potential health effects following exposure to hexadecyl acrylate.

Experimental Protocols for Hazard Evaluation

While specific experimental reports for hexadecyl acrylate were not found in the public domain, the characterization of its hazards would typically follow standardized OECD (Organisation for Economic Co-operation and Development) guidelines.

Skin Irritation

-

Methodology: Based on OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method). This method utilizes a reconstructed human epidermis model. The test chemical is applied topically to the tissue surface. Cell viability is then measured, typically by the MTT assay, which quantifies the reduction of a yellow tetrazolium salt to a purple formazan product by mitochondrial dehydrogenases of viable cells. A reduction in cell viability below a certain threshold indicates an irritant potential.

Eye Irritation

-

Methodology: Following OECD Test Guideline 492 (Reconstructed human Cornea-like Epithelium (RhCE) test method for identifying chemicals not requiring classification and labelling for eye irritation or serious eye damage). Similar to the skin irritation test, this in vitro method uses a three-dimensional human cornea-like epithelium model. The test substance is applied to the epithelial surface, and the subsequent cytotoxic effect is assessed by measuring cell viability.

Skin Sensitization

-

Methodology: A combination of in vitro methods is often employed, such as those described in OECD Test Guideline 442D (In Vitro Skin Sensitisation: ARE-Nrf2 Luciferase Test Method). This assay uses a keratinocyte cell line that contains a luciferase gene under the control of a promoter with an antioxidant response element (ARE). Sensitizers induce the Nrf2 transcription factor, leading to the expression of luciferase, which can be measured. This indicates the activation of a key pathway in skin sensitization.

Handling, Storage, and Personal Protective Equipment

Safe laboratory practices are paramount when working with hexadecyl acrylate.

Handling and Storage

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[2] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2] Prevent contact with skin and eyes.[2] Wash hands thoroughly after handling.[2]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2] Store away from incompatible materials such as strong oxidizing agents.[1]

Personal Protective Equipment (PPE)

The appropriate level of PPE is essential to minimize exposure.

Table 4: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles.[6] |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing.[6] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA-approved respirator.[6] |

Accidental Release and Disposal

Prompt and correct response to a spill is critical for safety and environmental protection.

Accidental Release Measures

The following workflow outlines the general procedure for managing a hexadecyl acrylate spill.

Disposal Considerations

Dispose of hexadecyl acrylate and contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[2] Do not allow the chemical to enter drains or waterways.[2]

Fire and Explosion Hazard

-

Flammability: Hexadecyl acrylate is a combustible liquid.[2]

-

Flash Point: 139.6 °C[2]

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

-

Hazardous Combustion Products: Combustion may produce carbon oxides.[6]

-

Fire-Fighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.[1]

-

Conditions to Avoid: Extremes of temperature and direct sunlight.[1]

-

Incompatible Materials: Strong oxidizing agents.[1]

-

Hazardous Polymerization: Hazardous polymerization may occur.[1] The substance is often stabilized with an inhibitor like MEHQ (monomethyl ether of hydroquinone).[9]

Disclaimer: This document is intended as a guide for trained professionals and does not replace a formal risk assessment. Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. aksci.com [aksci.com]

- 3. echemi.com [echemi.com]

- 4. download.basf.com [download.basf.com]

- 5. chemsafetypro.com [chemsafetypro.com]

- 6. Registration Dossier - ECHA [echa.europa.eu]

- 7. episkin.com [episkin.com]

- 8. Effect of acrylate chemistry on human health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

Hexadecyl Acrylate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of hexadecyl acrylate, a long-chain alkyl acrylate monomer with significant applications in polymer science, materials research, and drug delivery. This document details its nomenclature, physicochemical properties, synthesis and polymerization protocols, and its role in the development of advanced materials.

Nomenclature and Identification

Hexadecyl acrylate is known by a variety of synonyms and alternative names in scientific literature and commercial contexts. A clear understanding of its nomenclature is crucial for accurate identification and information retrieval.

Table 1: Synonyms and Alternative Names for Hexadecyl Acrylate

| Name Type | Name |

| Common Name | Hexadecyl acrylate[1] |

| IUPAC Name | hexadecyl prop-2-enoate[1] |

| Synonyms | Acrylic acid hexadecyl ester[2], Cetyl acrylate[1], Palmityl acrylate[1], n-Hexadecyl acrylate, 1-Hexadecanol, acrylate[3], 2-Propenoic acid, hexadecyl ester[1] |

| Trade Names / Identifiers | Blemmer CA[3], Photomer 4816[3], NSC 72788[1], AI3-15694[1] |

| CAS Number | 13402-02-3 |

| EINECS Number | 236-492-0[4] |

Physicochemical Properties

The physical and chemical properties of hexadecyl acrylate are fundamental to its application in polymer synthesis, influencing the characteristics of the resulting polymers.

Table 2: Physicochemical Properties of Hexadecyl Acrylate

| Property | Value | Reference |

| Molecular Formula | C19H36O2 | |

| Molecular Weight | 296.49 g/mol | |

| Appearance | White or Colorless to Light yellow powder to lump to clear liquid | [1][2] |

| Melting Point | 24 °C | [1] |

| Boiling Point | 170 °C at 15 mmHg | [1] |

| Density | 0.87 g/cm³ | [1] |

| Flash Point | 178 °C | [2] |

| Refractive Index | 1.4480-1.4520 | [2] |

| Water Solubility | 1.194 µg/L at 25 °C | [2] |

| Vapor Pressure | 0.006 Pa at 25 °C | [2] |

| LogP | 8.09 at 25 °C | [5] |

Experimental Protocols

Detailed methodologies for the synthesis and polymerization of hexadecyl acrylate are provided below. These protocols are based on established laboratory procedures.

Synthesis of Hexadecyl Acrylate via Direct Esterification

This protocol describes the synthesis of hexadecyl acrylate through the direct esterification of acrylic acid with hexadecanol.[3]

Materials:

-

Hexadecanol (Cetyl alcohol)

-

Acrylic acid

-

p-Toluenesulfonic acid (PTSA) (catalyst)

-

Hydroquinone (polymerization inhibitor)

-

Xylene (solvent)

-

5% Sodium hydroxide (NaOH) solution

-

Deionized water

-

Anhydrous potassium carbonate (K2CO3) (drying agent)

Equipment:

-

250 mL three-necked flask

-

Thermometer

-

Reflux condenser

-

Stirrer

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

To the three-necked flask, add a specific amount of hexadecanol, xylene, p-toluenesulfonic acid, and hydroquinone.

-

Heat the mixture to 60°C with stirring until all solids are completely dissolved.

-

Add acrylic acid to the flask and raise the temperature to initiate the reflux.

-

Continue the reaction, monitoring the water collected in the separatory funnel. The reaction is considered complete when the amount of water collected approaches the theoretical yield.

-

After the reaction, cool the mixture to room temperature.

-

Transfer the crude product to a distillation apparatus and remove the majority of unreacted acrylic acid and xylene via vacuum distillation.

-

Transfer the concentrated crude ester to a separatory funnel and wash it with a 5% NaOH solution to neutralize the acidic catalyst and remove the inhibitor. Repeat the washing until the aqueous layer is colorless.

-

Wash the organic layer with deionized water until it is neutral.

-

Dry the product over anhydrous K2CO3 for 12 hours.

-

Filter to remove the drying agent and obtain the final product, a waxy solid hexadecyl acrylate.

Microwave-Assisted Synthesis of Hexadecyl Acrylate

This method offers a more rapid synthesis of hexadecyl acrylate using microwave irradiation.[6]

Materials:

-

Acrylic acid

-

Hexadecanol

-

p-Toluenesulfonic acid (catalyst)

-

Hydroquinone (inhibitor)

-

0.1 M Sodium hydroxide (NaOH) solution

-

Hot water

Equipment:

-

250 mL microwave reaction vessel with a stirrer, condenser, and oil-water separator

Procedure:

-

In the microwave reaction vessel, combine acrylic acid, hexadecanol, p-toluenesulfonic acid, and hydroquinone. One study suggests an optimal molar ratio of acrylic acid to hexadecyl alcohol of 1.3:1.0 and a catalyst dosage of 0.7%.[6]

-

Carry out the esterification reaction under microwave irradiation. Optimal conditions reported include a microwave power of 260 W for an irradiation time of 15 minutes.[6]

-

After the reaction, wash the product with a hot 0.1 M NaOH solution to remove unreacted materials.

-

Cool the mixture and filter to remove any impurities.

-

Wash the product with hot water until it is neutral.

-

Cool and filter the product again.

-

Dry the purified waxy solid hexadecyl acrylate under vacuum at 40°C until a constant weight is achieved.

Free-Radical Polymerization of Hexadecyl Acrylate

This protocol outlines the synthesis of poly(hexadecyl acrylate) via free-radical polymerization.

Materials:

-

Hexadecyl acrylate (monomer)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (initiator)

-

Toluene or other suitable solvent

Equipment:

-

Reaction flask with a condenser, nitrogen inlet, and magnetic stirrer

-

Heating mantle or oil bath

Procedure:

-

Dissolve the desired amount of hexadecyl acrylate monomer in toluene in the reaction flask.

-

Add the initiator (e.g., AIBN, 1 mol% relative to the monomer).

-

Purge the system with nitrogen for at least 30 minutes to remove oxygen, which can inhibit the polymerization.

-

Heat the reaction mixture to a specific temperature (e.g., 70°C for AIBN) under a nitrogen atmosphere with constant stirring.

-

Allow the polymerization to proceed for a predetermined time (e.g., 5 hours).

-

To terminate the polymerization and precipitate the polymer, pour the reaction mixture into a non-solvent such as cold methanol while stirring.

-

Collect the precipitated polymer by filtration and dry it under vacuum.

Characterization of Poly(hexadecyl acrylate)

The synthesized poly(hexadecyl acrylate) can be characterized using various analytical techniques to determine its structure, molecular weight, and thermal properties.

Table 3: Techniques for the Characterization of Poly(hexadecyl acrylate)

| Technique | Purpose |

| Fourier-Transform Infrared Spectroscopy (FT-IR) | To confirm the chemical structure of the polymer by identifying characteristic functional groups.[7] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) | To elucidate the detailed chemical structure and tacticity of the polymer.[7] |

| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.[7] |

| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability and decomposition profile of the polymer.[7] |

| Differential Scanning Calorimetry (DSC) | To determine thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.[8] |

Visualizations

The following diagrams illustrate the synthesis and polymerization workflow of hexadecyl acrylate and its application in forming polymeric structures.

Caption: Workflow for the synthesis of hexadecyl acrylate.

Caption: Polymerization of hexadecyl acrylate and its applications.

References

- 1. sfdchem.com [sfdchem.com]

- 2. chembk.com [chembk.com]

- 3. Page loading... [guidechem.com]

- 4. jnfuturechemical.com [jnfuturechemical.com]

- 5. 13402-02-3 CAS MSDS (HEXADECYL ACRYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Hexadecyl acrylate | 13402-02-3 | Benchchem [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Thermal Properties of Poly(hexadecyl acrylate)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal properties of poly(hexadecyl acrylate) (PHDA), a polymer of significant interest in various scientific and industrial applications, including advanced drug delivery systems. This document details the key thermal characteristics of PHDA, outlines the experimental methodologies for their determination, and presents the data in a clear, comparative format.

Core Thermal Properties of Poly(hexadecyl acrylate)

Poly(hexadecyl acrylate) is a long-chain poly(n-alkyl acrylate) that exhibits distinct thermal behaviors critical to its application. The primary thermal properties of interest are its glass transition temperature (Tg), melting temperature (Tm), and thermal decomposition temperature (Td). These properties are summarized in the tables below.

Data Presentation

Table 1: Glass Transition (Tg) and Melting (Tm) Temperatures of Poly(hexadecyl acrylate)

| Thermal Property | Temperature Range (°C) |

| Glass Transition Temperature (Tg) | 35[1] |

| Melting Temperature (Tm) | 32 - 35[1][2] |

Note: The reported values for Tg and Tm can be influenced by factors such as the polymer's molecular weight, polydispersity, and the specific experimental conditions used for measurement.

Table 2: Thermal Decomposition and Enthalpy of Poly(hexadecyl acrylate) and its Composites

| Thermal Property | Value | Notes |

| Decomposition Temperature (Td) | > 270 °C[2] | For a shape-stabilized phase change material containing PHDA. |

| Enthalpy of Fusion (ΔHf) | 86 J/g[2] | For a shape-stabilized phase change material containing PHDA. |

| Enthalpy of Crystallization (ΔHc) | 86 J/g[2] | For a shape-stabilized phase change material containing PHDA. |

Experimental Protocols

The characterization of the thermal properties of poly(hexadecyl acrylate) is primarily conducted using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The following sections provide detailed, representative methodologies for these key experiments.

Differential Scanning Calorimetry (DSC) for Tg and Tm Determination

Differential Scanning Calorimetry is a fundamental technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature and time.

Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of poly(hexadecyl acrylate).

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Hermetically sealed aluminum pans

-

Analytical balance (microgram sensitivity)

-

Nitrogen gas supply for inert atmosphere

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the poly(hexadecyl acrylate) sample into an aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to ensure a controlled atmosphere and prevent any loss of volatiles.

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Purge the DSC cell with dry nitrogen at a constant flow rate (e.g., 50 mL/min) to maintain an inert atmosphere.

-

-

Thermal Program:

-

First Heating Scan: Heat the sample from a sub-ambient temperature (e.g., -50 °C) to a temperature above its expected melting point (e.g., 100 °C) at a constant heating rate (e.g., 10 °C/min). This scan is used to erase the polymer's prior thermal history.

-

Cooling Scan: Cool the sample from 100 °C back to -50 °C at a controlled cooling rate (e.g., 10 °C/min).

-

Second Heating Scan: Heat the sample again from -50 °C to 100 °C at the same constant heating rate (10 °C/min). The data from this second scan is typically used for analysis to ensure a consistent thermal history.

-

-

Data Analysis:

-

The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve.

-

The melting temperature (Tm) is identified as the peak temperature of the endothermic melting peak.

-

The enthalpy of fusion (ΔHf) can be calculated by integrating the area under the melting peak.

-

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of the polymer.

Objective: To evaluate the thermal stability and determine the decomposition temperature (Td) of poly(hexadecyl acrylate).

Apparatus:

-

Thermogravimetric Analyzer (TGA)

-

Ceramic or platinum sample pans

-

Analytical balance (microgram sensitivity)

-

Nitrogen or air supply for controlled atmosphere

Procedure:

-

Sample Preparation: Place a small, accurately weighed amount of the poly(hexadecyl acrylate) sample (e.g., 5-10 mg) into a TGA pan.

-

Instrument Setup:

-

Position the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas like nitrogen at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation during the initial heating phase.

-

-

Thermal Program:

-

Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min).

-

-

Data Analysis:

-

The TGA thermogram will show the percentage of weight loss versus temperature.

-

The onset of decomposition is typically taken as the temperature at which a significant weight loss begins. The decomposition temperature (Td) can be reported as the temperature at which 5% or 10% weight loss occurs, or as the peak of the derivative thermogravimetric (DTG) curve, which represents the point of maximum rate of decomposition.

-

Visualizations

Experimental Workflow for Thermal Characterization

References

An In-Depth Technical Guide to the Hydrophobicity of Hexadecyl Acrylate Polymers

For Researchers, Scientists, and Drug Development Professionals

Introduction to Polymer Hydrophobicity

Hydrophobicity, the property of a material to repel water, is a critical parameter in polymer science, influencing everything from surface characteristics to bulk material performance. For drug development professionals, hydrophobic polymers are indispensable tools for creating advanced drug delivery systems.[1] They are instrumental in controlling the release of therapeutic agents, enhancing the solubility of poorly soluble drugs, and forming protective barriers.[1]

This guide focuses on poly(hexadecyl acrylate) (PHDA), a polymer distinguished by its significant hydrophobic character. Hexadecyl acrylate (HDA), also known as cetyl acrylate, is a long-chain alkyl acrylate monomer.[2] Its structure, featuring a 16-carbon alkyl chain appended to an acrylate backbone, imparts a pronounced non-polar nature to the resulting polymer. This long hydrocarbon chain is the primary determinant of PHDA's hydrophobicity, leading to materials with low surface energy and minimal water absorption. These properties make PHDA and similar long-chain polyacrylates highly valuable for applications requiring water repellency, controlled drug release matrices, and biocompatible coatings.

Synthesis and Polymerization of Poly(hexadecyl acrylate)

The creation of PHDA with consistent properties begins with the high-purity synthesis of the hexadecyl acrylate monomer, followed by a controlled polymerization process.

Synthesis of Hexadecyl Acrylate (HDA) Monomer

The most common and efficient method for synthesizing HDA is the direct esterification of acrylic acid with hexadecyl alcohol (cetyl alcohol).[2] This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (PTSA), to drive the equilibrium toward the ester product.[2][3]

dot```dot graph Synthesis_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

// Nodes Reactants [label="Reactants:\n- Acrylic Acid\n- Hexadecyl Alcohol", fillcolor="#F1F3F4"]; Catalyst [label="Catalyst:\np-Toluenesulfonic Acid (PTSA)\n\nInhibitor:\nHydroquinone", shape=ellipse, fillcolor="#FBBC05"]; ReactionVessel [label="Esterification Reaction\n(e.g., 120°C)", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification\n- Neutralization Wash\n- Vacuum Distillation", shape=folder, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Final Product:\nHexadecyl Acrylate (HDA)\nMonomer", shape=box3d, fillcolor="#F1F3F4"];

// Edges Reactants -> ReactionVessel [label=" Direct Melting\n Esterification"]; Catalyst -> ReactionVessel; ReactionVessel -> Purification [label="Crude Product"]; Purification -> Product; }

Quantitative Hydrophobicity Data

The following tables summarize key quantitative data that define the hydrophobic character of long-chain polyacrylates like PHDA. Data for analogous polymers are included for comparison, as they exhibit similar behavior due to their chemical structure.

Table 1: Water Contact Angle of Polyacrylates and Other Polymers

| Polymer | Water Contact Angle (°) | Reference Polymer Type |

|---|---|---|

| Poly(styrene) | 91.5 - 94 | Hydrophobic Benchmark [4][5] |

| Poly(methyl methacrylate) (PMMA) | ~82 | Less Hydrophobic Acrylate [6] |

| Long-Chain Polyacrylates (e.g., PHDA) | > 95 (estimated) | Highly Hydrophobic |

| Perfluoroacrylate Copolymer | > 110 | Highly Hydrophobic/Oleophobic [7]|

Note: The water contact angle for PHDA is estimated based on the established principle that longer alkyl chains increase hydrophobicity. Polystyrene (PS) serves as a common hydrophobic benchmark.

Table 2: Water Absorption Data (ASTM D570, 24-hour immersion)

| Polymer | Water Absorption (% weight gain) | Reference Polymer Type |

|---|---|---|

| Polypropylene (PP) | < 0.01 | Highly Hydrophobic |

| Poly(methyl methacrylate) (PMMA) | 0.3 | Less Hydrophobic Acrylate |

| Nylon 6/6 | 1.5 | Hydrophilic |

| Poly(hexadecyl acrylate) (PHDA) | < 0.1 (estimated) | Highly Hydrophobic |

Note: The water absorption of PHDA is expected to be very low, comparable to polyolefins like polypropylene, due to its long, non-polar alkyl chain.

Table 3: Surface Free Energy of Polyacrylates and Related Polymers

| Polymer | Surface Free Energy (mN/m or mJ/m²) | Reference Polymer Type |

|---|---|---|

| Polypropylene (PP) | ~30 | Low Surface Energy [6] |

| Polystyrene (PS) | ~34-40 | Low Surface Energy [6][8] |

| Poly(methyl methacrylate) (PMMA) | ~40-41 | Moderate Surface Energy [6][8] |

| Polyacrylate (general) | ~27-35 | Low Surface Energy [6][9]|

Note: The surface energy of PHDA is expected to be at the lower end of the polyacrylate range, reflecting its highly non-polar character.

Detailed Experimental Protocols

Reproducible and accurate data rely on standardized experimental procedures. The following sections detail the methodologies for the key hydrophobicity tests.

Protocol for Water Contact Angle Measurement (Sessile Drop Method)

This protocol is based on the principles outlined in ASTM D5946. [10][11]

-

Sample Preparation: Prepare a flat, smooth film of the PHDA polymer on a solid substrate. Ensure the surface is clean and free of contaminants. Condition the samples at 23 ± 2 °C and 50 ± 10% relative humidity. [11]2. Apparatus: Use an optical contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system.

-

Measurement:

-

Place the polymer sample on the measurement stage.

-

Dispense a single droplet of high-purity water (typically 5-8 µL) onto the sample surface. [10][11] * Capture a high-resolution image of the droplet profile at the solid-liquid-vapor interface.

-

Use the instrument's software to analyze the image and calculate the angle formed between the tangent of the droplet and the solid surface.

-

Perform measurements at multiple locations on the sample surface to ensure statistical validity. [11]

-

Protocol for Water Absorption Measurement (ASTM D570)